(1E,2E)-N~1~,N~2~-Dicyclopentylethane-1,2-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dicyclopentylethane-1,2-diimine is an organic compound characterized by the presence of two imine groups (RCH=NR’) attached to an ethane backbone. This compound is part of the diimine family, which is known for its versatility in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-dicyclopentylethane-1,2-diimine can be synthesized through the condensation reaction of cyclopentylamine with glyoxal. The reaction typically involves mixing the amine and aldehyde in a solvent such as ethanol, followed by heating under reflux conditions to facilitate the formation of the diimine .
Industrial Production Methods
In an industrial setting, the synthesis of N,N’-dicyclopentylethane-1,2-diimine may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures a consistent product yield and can be scaled up to meet commercial demands .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-dicyclopentylethane-1,2-diimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diimine groups to diamines.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Diamines.
Substitution: Various substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
N,N’-dicyclopentylethane-1,2-diimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which N,N’-dicyclopentylethane-1,2-diimine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The imine groups play a crucial role in stabilizing the transition states and intermediates during these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-diphenylethane-1,2-diimine
- N,N’-diisopropylethane-1,2-diimine
- N,N’-dimethylethane-1,2-diimine
Uniqueness
N,N’-dicyclopentylethane-1,2-diimine is unique due to its cyclopentyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential .
Eigenschaften
CAS-Nummer |
67430-51-7 |
---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
N,N'-dicyclopentylethane-1,2-diimine |
InChI |
InChI=1S/C12H20N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h9-12H,1-8H2 |
InChI-Schlüssel |
ZEAKBDJDIVVIHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N=CC=NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.